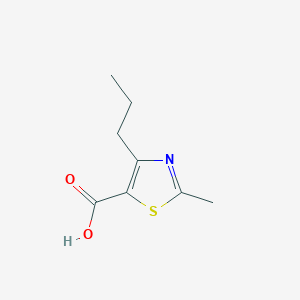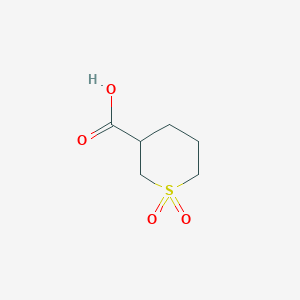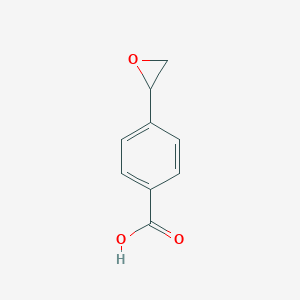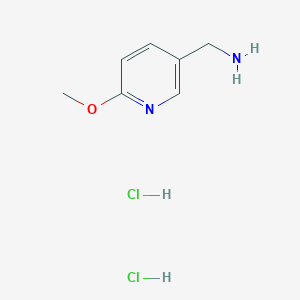
(5-Isopropylisoxazol-3-yl)methanol
Übersicht
Beschreibung
(5-Isopropylisoxazol-3-yl)methanol: is an organic compound with the molecular formula C7H11NO2 It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylisoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Isopropylisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding isoxazoline.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: (5-Isopropylisoxazol-3-yl)carboxylic acid.
Reduction: (5-Isopropylisoxazoline-3-yl)methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5-Isopropylisoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in the investigation of biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurodegenerative disorders or infections.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (5-Isopropylisoxazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist of certain receptors or enzymes. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity. The hydroxymethyl group can also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxymethyl-5-methylisoxazole: Similar structure but with a methyl group instead of an isopropyl group.
5-Isopropylisoxazole: Lacks the hydroxymethyl group.
5-Methylisoxazol-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylisoxazol-3-yl)methanol is unique due to the presence of both the isoxazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its isopropyl group also enhances its hydrophobicity, which can influence its interaction with biological membranes and targets.
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOVKGUDYTDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649331 | |
| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-63-8 | |
| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)



![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)




